

Physicochemical properties and solubility of ADB-CHMINACA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Adb-chminaca*

Cat. No.: *B592636*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties and Solubility of **ADB-CHMINACA**

Introduction

ADB-CHMINACA, also known as MAB-CHMINACA, is a potent synthetic cannabinoid that belongs to the indazole-3-carboxamide class.^[1] It is a potent agonist of the CB1 receptor, with a binding affinity (Ki) of 0.289 nM.^[2] This compound was first described in a 2009 patent by Pfizer as a potential analgesic medication.^{[1][2]} Since its emergence in the illicit drug market, it has been identified in various seized materials, often in herbal mixtures.^[1] This guide provides a comprehensive overview of the physicochemical properties and solubility of **ADB-CHMINACA**, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

ADB-CHMINACA is a white solid in its pure form.^[1] Its chemical structure features an indazole core, a common feature in many synthetic cannabinoids.^[1] The molecule contains a stereocenter, leading to the existence of (R) and (S) enantiomers.^[1] The (S)-enantiomer is the one typically synthesized and encountered.^[1]

Table 1: Physicochemical Properties of **ADB-CHMINACA**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₀ N ₄ O ₂	[1] [2] [3] [4]
Molecular Weight	370.49 g/mol	[1] [2] [3] [4]
Melting Point	141.5°C	[1] [5]
Appearance	White solid	[1]
CAS Number (Racemate)	1863065-92-2	[1]
CAS Number ((S)-enantiomer)	1185887-13-1	[1]
IUPAC Name	N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide	[4]

Solubility

The solubility of **ADB-CHMINACA** has been determined in various organic and aqueous solvents. It is poorly soluble in water but shows good solubility in several common organic solvents.[\[1\]](#)[\[5\]](#)

Table 2: Solubility of **ADB-CHMINACA**

Solvent	Solubility	Reference
Water	Poorly soluble	[1] [5]
Dichloromethane (DCM)	Soluble	[1]
Methanol (MeOH)	Soluble	[1]
Ethanol	Approximately 1 mg/mL	[1] [5]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[1] [5]
Dimethylformamide (DMF)	5 mg/mL	[1] [5]

Experimental Protocols

Detailed experimental protocols for the initial determination of the physicochemical properties of **ADB-CHMINACA** are not extensively published. However, standard analytical techniques are employed for the characterization of synthetic cannabinoids.

Melting Point Determination

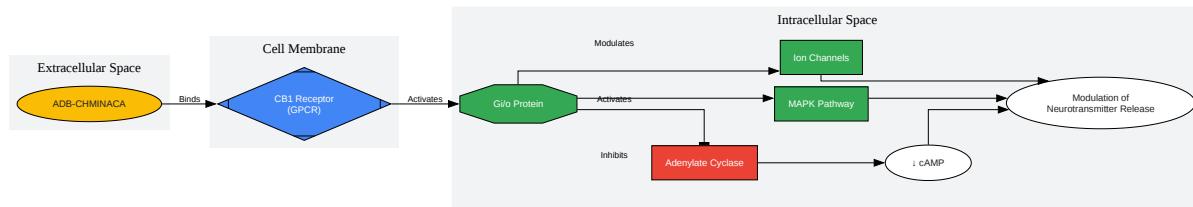
The melting point of a compound is a crucial physical property for its identification and purity assessment. A standard method for determining the melting point involves using a melting point apparatus.

- **Sample Preparation:** A small amount of the purified **ADB-CHMINACA** solid is placed into a capillary tube, which is then sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow. The reported melting point for **ADB-CHMINACA** is 141.5°C.[1]

Solubility Testing

Solubility is determined by adding a known amount of the solute (**ADB-CHMINACA**) to a known volume of a solvent and observing the point at which no more solute dissolves.

- **Solvent Selection:** A range of solvents, including water, alcohols, and polar aprotic solvents, are chosen.
- **Sample Preparation:** A saturated solution of **ADB-CHMINACA** is prepared in each solvent at a specific temperature (e.g., room temperature).
- **Quantification:** The concentration of the dissolved **ADB-CHMINACA** in the saturated solution is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a quantitative measure of solubility (e.g., in mg/mL).

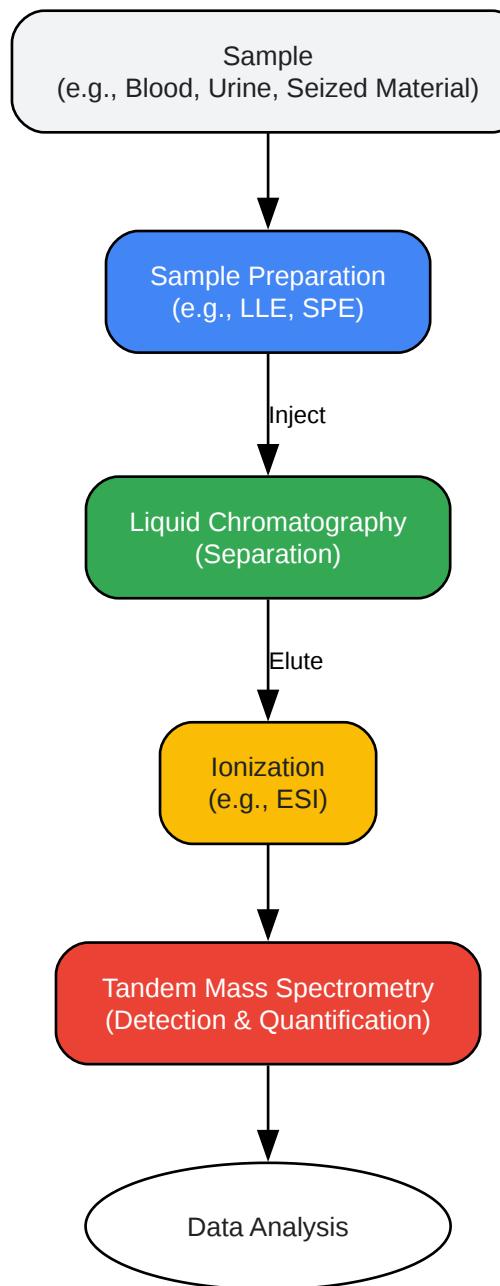

Structural Elucidation and Identification

A combination of spectroscopic techniques is used to confirm the chemical structure of **ADB-CHMINACA**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to determine the connectivity of atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.[1][6]
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[7]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide and carbonyl groups.

Pharmacological Signaling Pathway

ADB-CHMINACA is a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[8] Its high affinity for the CB1 receptor is responsible for its psychoactive effects. The binding of **ADB-CHMINACA** to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of various cellular processes.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **ADB-CHMINACA** via the CB1 receptor.

Analytical Workflow

The detection and quantification of **ADB-CHMINACA** in biological and seized samples typically involve chromatographic methods coupled with mass spectrometry. A general workflow for the analysis of **ADB-CHMINACA** using LC-MS/MS is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **ADB-CHMINACA** by LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. ADB-CHMINACA - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Adb-chminaca | C21H30N4O2 | CID 68894304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ecddrepository.org [ecddrepository.org]
- 6. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADB-CHMINACA - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- To cite this document: BenchChem. [Physicochemical properties and solubility of ADB-CHMINACA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592636#physicochemical-properties-and-solubility-of-adb-chminaca>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com